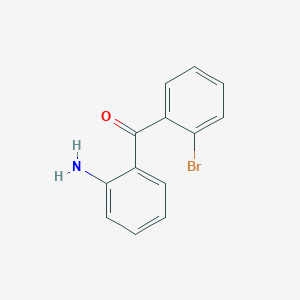

(2-Aminophenyl)(2-bromophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Aminophenyl)(2-bromophenyl)methanone” is a chemical compound with the molecular formula C13H10BrNO . It is used in the synthesis of pharmaceutical compounds .

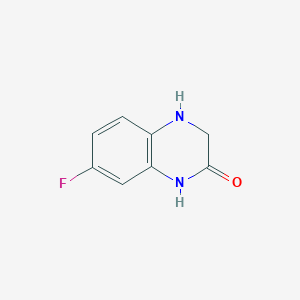

Molecular Structure Analysis

The molecular weight of “this compound” is approximately 276.129 Da, and its monoisotopic mass is 274.994568 Da .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 432.5±25.0 °C at 760 mmHg, and a flash point of 215.4±23.2 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

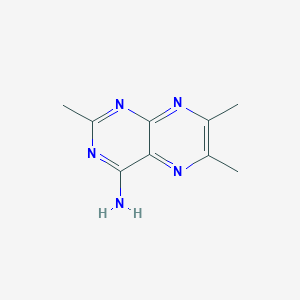

Photocatalytic Synthesis

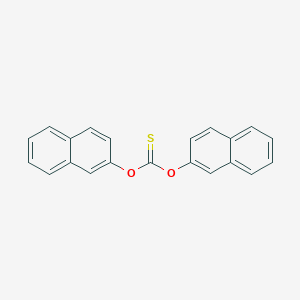

A novel and environmentally friendly synthesis approach for (2-aminophenyl)(naphthalen-2-yl)methanones, closely related to the compound of interest, has been developed. This method utilizes UV light irradiation for the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones, avoiding the need for transition-metal catalysts and additives. The process features high atom efficiency and broad substrate scope, using green solvents and yielding products up to 96% efficiency under benign conditions (Jing et al., 2018).

Crystal Structure Elucidation

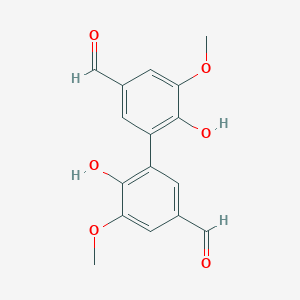

The crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound sharing structural similarities with (2-aminophenyl)(2-bromophenyl)methanone, was determined, providing insight into molecular configurations and interactions. The study confirmed the compound's monoclinic space group and detailed its cell dimensions and molecular geometry, crucial for understanding the physical and chemical properties of such compounds (Xin-mou, 2009).

Mechanism of Action

Target of Action

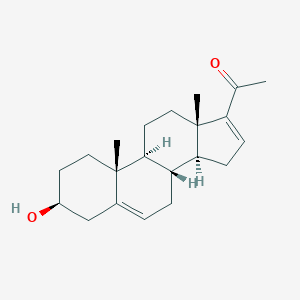

It is used as a synthetic reagent for the preparation of 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , which are known to be useful as anticancer agents .

Mode of Action

As a synthetic reagent for 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , it may contribute to the anticancer activity of these compounds.

Biochemical Pathways

Given its use in the synthesis of 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , it may indirectly influence the pathways these compounds act upon.

Properties

IUPAC Name |

(2-aminophenyl)-(2-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWZTVFFYVPPHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603441 |

Source

|

| Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845276-75-7 |

Source

|

| Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)